1-(3,5-Dimethoxyphenyl)-3-(3-methylbutyl)thiourea
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Overview
Description
1-(3,5-Dimethoxyphenyl)-3-(3-methylbutyl)thiourea is a chemical compound with the following structural formula:
C15H24N2O2S
It belongs to the class of diterpenoids and has interesting properties related to plant chemical defense. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthetic routes for this compound involve the reaction of 3,5-dimethoxybenzoyl chloride with 3-methylbutylamine, followed by thiourea formation
Chemical Reactions Analysis
Reactions: 1-(3,5-Dimethoxyphenyl)-3-(3-methylbutyl)thiourea can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation might involve hydrogen peroxide or potassium permanganate.
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-(3-methylbutyl)thiourea finds applications in:
Chemistry: As a building block for designing new compounds.
Biology: Studying its effects on cellular processes.
Medicine: Investigating potential therapeutic properties.
Industry: Developing agrochemicals or pharmaceuticals.
Mechanism of Action
The compound likely exerts its effects by inhibiting specific molecular targets or pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related diterpenoids. Notable compounds include and .
Remember that this information is based on current knowledge, and ongoing research may reveal additional insights
Properties
Molecular Formula |
C14H22N2O2S |
---|---|
Molecular Weight |
282.40 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea |
InChI |
InChI=1S/C14H22N2O2S/c1-10(2)5-6-15-14(19)16-11-7-12(17-3)9-13(8-11)18-4/h7-10H,5-6H2,1-4H3,(H2,15,16,19) |
InChI Key |
CXXHKFBGYDDGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=S)NC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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